URMC-099 is a highly potent, orally bioavailable (F = 41%) small-molecule kinase inhibitor characterized by its exceptional central nervous system (CNS) penetrance and dual-target profile against Mixed Lineage Kinase 3 (MLK3) and Leucine-Rich Repeat Kinase 2 (LRRK2) [1]. Unlike many conventional kinase inhibitors that are restricted to peripheral circulation, URMC-099 achieves a brain-to-plasma ratio of 0.81, enabling biologically active concentrations in the CNS via systemic dosing [2]. This distinct pharmacokinetic profile makes it a critical procurement choice for researchers developing in vivo models of neuroinflammation, Parkinson's disease, and HIV-1 associated neurocognitive disorders (HAND), where modulating microglial activation and neuronal stress pathways simultaneously is required without resorting to invasive surgical dosing [3].
Relying on first-generation pan-MLK inhibitors like CEP-1347 or standard LRRK2 inhibitors introduces severe limitations in systemic in vivo neurodegeneration models. CEP-1347, while active against MLK3, lacks the specific LRRK2 inhibitory profile of URMC-099 and exhibits inferior pharmacokinetic stability, complicating oral dosing regimens[1]. Conversely, generic LRRK2 inhibitors frequently suffer from poor blood-brain barrier (BBB) permeability or require direct intracerebroventricular (ICV) injection, which artificially disrupts the neuro-immune environment and limits throughput [2]. Procurement of URMC-099 specifically resolves these bottlenecks by providing a single, orally bioavailable agent that crosses the BBB intact, avoids off-target peripheral toxicity, and effectively suppresses both MLK3-driven microglial inflammation and LRRK2-mediated neuronal stress [3].
URMC-099 demonstrates highly potent, dual-target inhibition of MLK3 and LRRK2, distinguishing it from earlier generation inhibitors like CEP-1347, which primarily target the MLK family. In biochemical assays, URMC-099 achieves an IC50 of 14 nM for MLK3 and 11 nM for LRRK2 [1]. In contrast, CEP-1347 exhibits an MLK3 IC50 of 23 nM but lacks the optimized LRRK2 potency required for modern Parkinson's disease models [2].
| Evidence Dimension | In vitro Kinase Inhibition (IC50) |
| Target Compound Data | URMC-099: MLK3 IC50 = 14 nM; LRRK2 IC50 = 11 nM |
| Comparator Or Baseline | CEP-1347: MLK3 IC50 = 23 nM; lacks LRRK2 activity |
| Quantified Difference | URMC-099 provides 39% greater potency against MLK3 and unique dual-activity against LRRK2. |
| Conditions | Biochemical kinase inhibition assays |
Procuring a dual-target inhibitor eliminates the need to co-administer multiple compounds in complex neuroinflammation and Parkinson's disease models.
The primary procurement advantage of URMC-099 for in vivo neuroscience is its exceptional pharmacokinetic profile. Following a 10 mg/kg intravenous or oral administration in C57BL/6 mice, URMC-099 achieves an oral bioavailability (F) of 41% and a highly favorable brain-to-plasma ratio of 0.81 [1]. This results in a brain area-under-the-curve (AUC) exceeding 5000 μg·kg−1·h−1, maintaining CNS concentrations above the MLK3 IC50 for over 6 hours [2]. Standard early-generation kinase inhibitors often fail to achieve even 10% oral bioavailability or sufficient BBB penetrance without toxic peripheral dosing[1].
| Evidence Dimension | Brain Penetrance and Exposure |
| Target Compound Data | URMC-099: Oral Bioavailability = 41%; Brain AUC > 5000 μg·kg−1·h−1 |
| Comparator Or Baseline | Standard systemic kinase inhibitors: Poor BBB permeability, F often < 10% |
| Quantified Difference | Sustained therapeutic CNS concentrations for >6 hours via systemic dosing. |
| Conditions | 10 mg/kg systemic dosing in C57BL/6 mice |
Allows researchers to utilize non-invasive oral or IP dosing routes for neurodegenerative models, drastically reducing surgical variables associated with direct brain infusions.
URMC-099 provides validated functional efficacy in cellular models of neuroinflammation, specifically by modulating microglial activation. In BV-2 microglial cells exposed to HIV-1 Tat (0.5 μg/ml), treatment with 100 nM URMC-099 significantly reduced the production of pro-inflammatory cytokines, including TNFα and IL-6, compared to vehicle-treated controls [1]. Furthermore, URMC-099 prevented the destruction and phagocytosis of cultured neuronal axons by these activated microglia [1].
| Evidence Dimension | Pro-inflammatory Cytokine Release (TNFα / IL-6) |
| Target Compound Data | URMC-099 (100 nM): Significant suppression of cytokine release |
| Comparator Or Baseline | Vehicle-treated HIV-1 Tat-exposed microglia: High cytokine release |
| Quantified Difference | Significant reduction in transcript and soluble protein levels of TNFα and IL-6. |
| Conditions | BV-2 microglial cells exposed to HIV-1 Tat for 4-12 hours |
Guarantees that the compound translates its biochemical kinase inhibition into measurable, functional anti-inflammatory outcomes in standard in vitro microglial assays.
Because of its validated ability to suppress HIV-1 Tat-induced microglial activation and its excellent brain penetrance (Brain AUC > 5000 μg·kg−1·h−1), URMC-099 is the preferred kinase inhibitor for murine models of HAND. It allows researchers to study neuroprotection via systemic dosing without the confounding effects of invasive CNS delivery [1].
URMC-099's dual inhibition of MLK3 and LRRK2 (IC50s of 14 nM and 11 nM, respectively) makes it a uniquely suited tool compound for neurodegenerative disease models. It is highly recommended for studies investigating LRRK2-mediated neuronal stress and MLK3-driven neuroinflammation simultaneously [2].
For in vitro screening and mechanistic studies, URMC-099 serves as a reliable positive control for suppressing pro-inflammatory cytokine release (TNFα, IL-6) and preventing aberrant microglial phagocytosis of neuronal axons in response to lipotoxic or viral stressors [1].